molecular formula C10H9N3O4 B1242884 6,7-Dimethyl-5-nitro-1,4-dihydroquinoxaline-2,3-dione

6,7-Dimethyl-5-nitro-1,4-dihydroquinoxaline-2,3-dione

Cat. No.: B1242884
M. Wt: 235.20 g/mol
InChI Key: CYJRVSOLVYLORV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ACEA-1328 is a small molecule drug that acts as an antagonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor. It was initially developed by Purdue Pharma LP and has been studied for its potential therapeutic applications in nervous system diseases, particularly in pain management .

Preparation Methods

The synthesis of ACEA-1328 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed.

Chemical Reactions Analysis

ACEA-1328 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: ACEA-1328 can undergo substitution reactions where specific atoms or groups are replaced by others.

    Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Scientific Research Applications

ACEA-1328 has been extensively studied for its potential applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:

Mechanism of Action

ACEA-1328 exerts its effects by antagonizing the glycine site of the NMDA receptor. This inhibition prevents the activation of the receptor by glycine, thereby modulating the excitatory neurotransmission mediated by glutamate. The compound’s mechanism of action involves binding to the glycine site and blocking the receptor’s function, which can lead to reduced pain perception and prevention of neurotoxicity .

Properties

Molecular Formula

C10H9N3O4

Molecular Weight

235.20 g/mol

IUPAC Name

6,7-dimethyl-5-nitro-1,4-dihydroquinoxaline-2,3-dione

InChI

InChI=1S/C10H9N3O4/c1-4-3-6-7(8(5(4)2)13(16)17)12-10(15)9(14)11-6/h3H,1-2H3,(H,11,14)(H,12,15)

InChI Key

CYJRVSOLVYLORV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1C)[N+](=O)[O-])NC(=O)C(=O)N2

Synonyms

5-nitro-6,7-dimethyl-1,4-dihydro-2,3-quinoxalinedione
ACEA 1328
ACEA-1328

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1,4-Dihydro-6,7-dimethylquinoxalin-2,3-dione (J. Liebigs Ann. Chem., 1982, 754-761, 10.0 g, 52.6 mmol) was added in portions over 10 minutes to concentrated nitric acid (density, 1.42 gcm-3, 100 ml) at 0° C. After 5 minutes, the cooling bath was removed and the mixture was stirred at 20° C. for 7 hours, using cooling when necessary to maintain this temperature. The solution was poured into iced water, and the resulting solid filtered off and dried under reduced pressure at 75° C. to give 1,4-dihydro-6,7-dimethyl-5-nitroquinoxalin-2,3-dione (7.44 g, 60%) as a pale yellow solid, mp 280°-290° C. (dec.) (from dimethylformamide/water).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 1.90 g (10.0 mmol) of 6,7-dimethyl-1,4-dihydroquinoxaline-2,3-dione in 25 mL of H2SO4 (97%) kept in an ice bath was added dropwise 1.2 mL of HNO3 (69-70%) and the solution was stirred ;at room temperature for 48 h. It was poured into 300 mL of ice-water and stirred for 10 min. The mixture was filtered, washed with water, and dried to leave a yellow solid 1.40 g (60%). The solid was purified by DMSO/H2O precipitation followed by NaOH/HCl precipitation to leave 0.85 g of a yellow solid; mp>250° C.; 1H NMR (DMSO-d6), 2.079 (s,3), 2.246 (s,3), 7.048 (s,1), 11.770 (s,1), 12.030 (s,1). HRMS calcd. for C10H9N3O4 235.0588; found 235.0584.
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
1.2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Three
Name
Yield
60%

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